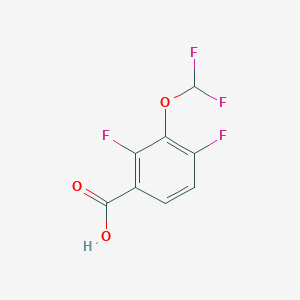
3-(Difluoromethoxy)-2,4-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-2,4-difluorobenzoic acid is a chemical compound characterized by the presence of difluoromethoxy and difluorobenzoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-2,4-difluorobenzoic acid can be achieved through several synthetic routes. One common method involves the O-alkylation of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane, followed by oxidation and N-acylation reactions . The oxidation step is typically carried out using sulfamic acid and sodium chlorite in acetonitrile, resulting in a high yield of the desired product .
Industrial Production Methods
For industrial-scale production, the use of sodium hydroxide as an alkali in the final step of the synthesis has been found to be more economical and efficient compared to other bases such as sodium hydride or potassium tert-butoxide . This method allows for the production of this compound with high purity and yield, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-2,4-difluorobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the difluoromethoxy and carboxylic acid groups.
Common Reagents and Conditions
Substitution: The compound can undergo substitution reactions with various nucleophiles, facilitated by the presence of electron-withdrawing fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield the desired this compound, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
3-(Difluoromethoxy)-2,4-difluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-2,4-difluorobenzoic acid involves the inhibition of TGF-β1-induced epithelial-mesenchymal transformation. This process is mediated by the phosphorylation of Smad2/3 proteins, which form a complex with Smad4 and translocate to the nucleus to regulate gene expression . By inhibiting this pathway, the compound reduces the expression of proteins associated with fibrosis, such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares similar structural features and has been studied for its effects on pulmonary fibrosis.
Uniqueness
3-(Difluoromethoxy)-2,4-difluorobenzoic acid is unique due to its specific combination of difluoromethoxy and difluorobenzoic acid groups, which confer distinct chemical properties and biological activities. Its ability to inhibit TGF-β1-induced epithelial-mesenchymal transformation sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C8H4F4O3 |
|---|---|
Molecular Weight |
224.11 g/mol |
IUPAC Name |
3-(difluoromethoxy)-2,4-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O3/c9-4-2-1-3(7(13)14)5(10)6(4)15-8(11)12/h1-2,8H,(H,13,14) |
InChI Key |
LRDKEFQBXPTRQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)OC(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


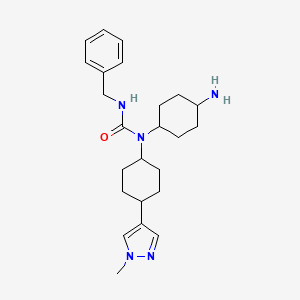



![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
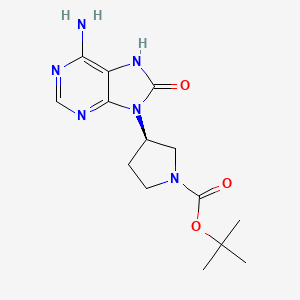
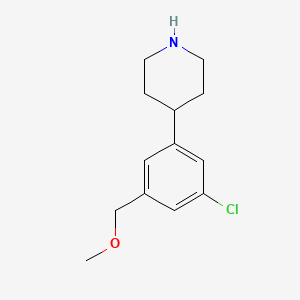
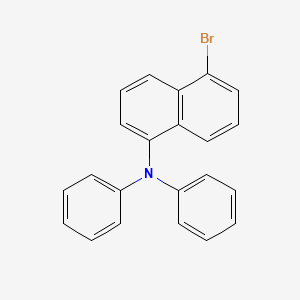


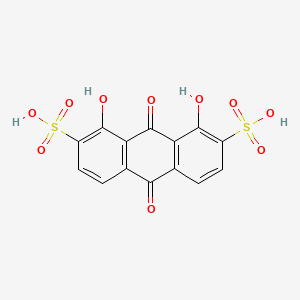
![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)

